molecular formula C12H12O2S B14277390 1-[(R)-Methanesulfinyl]-2-methoxynaphthalene CAS No. 155135-09-4

1-[(R)-Methanesulfinyl]-2-methoxynaphthalene

Cat. No.: B14277390
CAS No.: 155135-09-4
M. Wt: 220.29 g/mol
InChI Key: RSOKZYJMLZSQKA-OAHLLOKOSA-N
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Description

1-[®-Methanesulfinyl]-2-methoxynaphthalene is an organic compound characterized by the presence of a methanesulfinyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-Methanesulfinyl]-2-methoxynaphthalene typically involves the reaction of 2-methoxynaphthalene with a sulfinylating agent under controlled conditions. Common reagents used in this process include methanesulfinyl chloride and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfinylation reactions using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[®-Methanesulfinyl]-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-[®-Methanesulfinyl]-2-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[®-Methanesulfinyl]-2-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[®-Methanesulfinyl]-2-hydroxynaphthalene
  • 1-[®-Methanesulfinyl]-2-aminonaphthalene
  • 1-[®-Methanesulfinyl]-2-chloronaphthalene

Comparison: 1-[®-Methanesulfinyl]-2-methoxynaphthalene is unique due to the presence of the methoxyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications.

Properties

CAS No.

155135-09-4

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-methoxy-1-[(R)-methylsulfinyl]naphthalene

InChI

InChI=1S/C12H12O2S/c1-14-11-8-7-9-5-3-4-6-10(9)12(11)15(2)13/h3-8H,1-2H3/t15-/m1/s1

InChI Key

RSOKZYJMLZSQKA-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)[S@](=O)C

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)C

Origin of Product

United States

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